molecular formula C13H12BFO3 B1340522 (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1072951-62-2

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1340522
CAS No.: 1072951-62-2
M. Wt: 246.04 g/mol
InChI Key: OGVHSTHPCKWLSC-UHFFFAOYSA-N
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Description

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated benzyloxy substituent on the phenyl ring. Boronic acids are widely utilized in organic synthesis, catalysis, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and amines, enabling applications in Suzuki-Miyaura cross-couplings, enzyme inhibition, and sensor development . The 3-fluorobenzyloxy group in this compound introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

[3-[(3-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVHSTHPCKWLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584761
Record name {3-[(3-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-62-2
Record name B-[3-[(3-Fluorophenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(3-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of (3-fluorobenzyl) alcohol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions: (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Halogenated Derivatives

The position and nature of substituents significantly alter the physicochemical and biological properties of boronic acids. Key analogs include:

Compound Name Substituent Pattern Molecular Weight (g/mol) Key Properties/Applications
(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid 3-fluorobenzyloxy at phenyl 260.05* Potential ROS-sensitive prochelators
(2-((3-Chlorobenzyl)oxy)phenyl)boronic acid 3-chlorobenzyloxy at phenyl 262.50 Antimicrobial screening candidate
(5-Fluoro-2-((3-fluorobenzyl)oxy)phenyl)boronic acid Di-fluorinated benzyloxy 278.05* Discontinued due to synthesis challenges
(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid Dichlorinated benzyloxy 296.95 Enhanced lipophilicity for cellular uptake

*Calculated based on molecular formula.

  • Electron-Withdrawing Effects : Fluorine and chlorine substituents increase acidity (lower pKa) of the boronic acid, enhancing its reactivity in cross-coupling reactions. For instance, trifluoromethoxy analogs (-OCF₃) exhibit pKa values ~8.5, comparable to other halogenated derivatives .
  • Steric Hindrance : Ortho-substituted analogs (e.g., 2-benzyloxy) show reduced catalytic efficiency in amide bond formation compared to para-substituted derivatives due to hindered boron-diol interactions .
Antimicrobial Potential

Trifluoromethoxy phenylboronic acids demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC = 64–128 µg/mL), attributed to their ability to disrupt bacterial membrane integrity . Chlorinated derivatives, such as (2-((3-Chlorobenzyl)oxy)phenyl)boronic acid, are hypothesized to exhibit similar mechanisms but require empirical validation .

Tubulin Polymerization Inhibition

Boronic acid-containing cis-stilbenes, such as compound 13c (IC₅₀ = 21 µM), inhibit tubulin polymerization by mimicking combretastatin A-3. The boronic acid group enhances water solubility while maintaining apoptotic activity in cancer cells (e.g., Jurkat cells at 10⁻⁸ M) .

Fungal Histone Deacetylase (HDAC) Inhibition

(2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl)boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM). This highlights the role of boronic acids in disrupting fungal epigenetics .

Physicochemical Properties

  • Acidity : Fluorinated benzyloxy groups lower the pKa of boronic acids (e.g., pKa ~8.5 for -OCF₃ vs. ~9.2 for unsubstituted phenylboronic acid), enhancing their reactivity under physiological conditions .
  • Solubility : Polar substituents like methoxyethyl improve aqueous solubility, critical for drug delivery . Conversely, dichlorinated derivatives exhibit higher logP values (e.g., ~3.5), favoring membrane permeability .
  • Stability : Boronic esters (e.g., pinacol) protect the boronic acid moiety from oxidation, as seen in prochelators like BSIH-PD .

Biological Activity

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure : The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This characteristic is crucial for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action :

  • Reversible Binding : The boronic acid moiety interacts with diols in target molecules, leading to modulation of their function. This interaction can influence cellular signaling pathways and gene expression.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit the activity of various enzymes, including proteases and kinases. This inhibition occurs through the formation of boronate esters with diol-containing active sites .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound. The compound has demonstrated moderate activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicansModerate
Aspergillus nigerHigher activity than Candida
Escherichia coliLower MIC than some approved antifungals

The presence of the fluorine substituent enhances the compound's lipophilicity and binding affinity to biological targets, which may contribute to its increased antimicrobial efficacy .

Anticancer Potential

Research indicates that phenylboronic acids exhibit antiproliferative effects against cancer cells. In vitro studies have shown that compounds similar to this compound can induce cell cycle arrest and apoptosis in cancer cell lines:

  • Cell Lines Tested : A2780 ovarian cancer cells, among others.
  • Mechanism : Induction of apoptosis via caspase activation and alteration of key signaling pathways involved in cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its molecular weight (approximately 246 Da), which influences its absorption and distribution in biological systems. The compound's ability to form reversible bonds allows for prolonged interaction with target proteins, potentially enhancing therapeutic effects while minimizing toxicity.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various phenylboronic acids against Candida albicans and Escherichia coli. The results indicated that fluorinated derivatives exhibited superior activity compared to non-fluorinated counterparts, suggesting a structure-activity relationship where fluorination plays a critical role in enhancing biological efficacy .
  • Anticancer Activity :
    • In another investigation, a series of phenylboronic acids were assessed for their antiproliferative potential across multiple cancer cell lines. Results showed significant growth inhibition correlated with the presence of specific substituents on the phenyl ring, indicating that modifications can lead to improved anticancer properties .

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